Penicillamine's Copper Chelation: A Deep Dive into the Molecular Mechanism of Action
Penicillamine's Copper Chelation: A Deep Dive into the Molecular Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Penicillamine, a derivative of penicillin, has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its therapeutic efficacy is rooted in its ability to act as a potent chelating agent, binding to excess copper ions and facilitating their excretion from the body. This in-depth technical guide elucidates the intricate molecular mechanisms underpinning penicillamine's copper chelation process. We will explore the coordination chemistry of the penicillamine-copper complex, its stability, and the subsequent physiological pathways leading to the detoxification of copper. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital therapeutic agent.
Introduction: The Challenge of Copper Overload in Wilson's Disease
Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting ATPase. This genetic defect impairs the incorporation of copper into ceruloplasmin and its excretion into the bile, leading to a pathological accumulation of copper in various tissues, primarily the liver and the brain. Left untreated, this copper overload results in severe hepatic, neurological, and psychiatric manifestations.
The primary therapeutic strategy for Wilson's disease revolves around the removal of excess copper and the maintenance of a negative copper balance. This is where chelating agents like penicillamine play a crucial role. First introduced for this indication in 1956, D-penicillamine remains a significant therapeutic option.[1][2]
The Molecular Architecture of Penicillamine and Its Interaction with Copper
D-penicillamine (β,β-dimethylcysteine) is a sulfhydryl-containing amino acid.[3] It is the D-enantiomer that is used therapeutically, as the L-enantiomer is toxic due to its interference with pyridoxine (vitamin B6) metabolism.[4] The key to penicillamine's chelating ability lies in its functional groups: a thiol (-SH), an amino (-NH2), and a carboxyl (-COOH) group. These groups provide multiple coordination sites for metal ions.
The interaction between D-penicillamine and copper is a complex process that involves both redox reactions and coordination chemistry. Penicillamine can reduce Cu(II) to Cu(I), and the thiol group is the primary binding site for copper ions.[3][5]
Coordination Chemistry: A Tale of a Mixed-Valence Cluster
Early studies suggested a simple chelation mechanism, but further research, including X-ray crystallography, has revealed a far more intricate structure. At physiological pH, the reaction between copper(II) and D-penicillamine forms a characteristic purple, water-soluble, mixed-valence cluster complex with the stoichiometry [Cu(I)8Cu(II)6(D-Pen)12Cl]5-.[6][7][8][9]
This remarkable structure consists of a central chloride ion surrounded by a cage of copper and penicillamine molecules. The eight cuprous (Cu+) ions are coordinated by the sulfur atoms of the penicillamine ligands, while the six cupric (Cu2+) ions are coordinated by both the sulfur and nitrogen atoms of two separate penicillamine molecules.[7][8] The carboxylate groups of the penicillamine molecules are oriented towards the exterior of the cluster, contributing to its solubility.[8]
Stability of the Penicillamine-Copper Complex
The therapeutic effectiveness of a chelating agent is highly dependent on the stability of the metal-ligand complex it forms. A high stability constant indicates a strong binding affinity, ensuring that the metal remains bound to the chelator for excretion and does not readily dissociate and redeposit in tissues.
The stability constant (log β) for the mononuclear Cu(I) species with penicillamine, Cu(HA)2, has been determined to be 39.18.[10] This high stability constant underscores the strong affinity of penicillamine for copper(I) ions, which is crucial for its ability to mobilize and remove copper from the body.[11]
| Complex Species | Stability Constant (log β) | Reference |
| Cu(I)-(Penicillamine)2 | 39.18 | [10] |
Pharmacokinetics and Mechanism of Action in Vivo
Following oral administration, D-penicillamine is rapidly absorbed from the gastrointestinal tract.[4] It then circulates in the bloodstream and chelates excess copper from tissues and plasma. The resulting water-soluble penicillamine-copper complex is then filtered by the kidneys and excreted in the urine.[12] This process effectively creates a negative copper balance, leading to a gradual reduction of copper stores in the body.[2]
It is important to note that penicillamine does not appear to remove copper that is already bound to metallothionein, a protein involved in copper storage.[13] Instead, it is thought to chelate the "free" or loosely bound copper in the plasma and tissues.[2] Interestingly, some studies suggest that penicillamine treatment may lead to an increase in hepatic metallothionein levels, which could contribute to the detoxification process by binding copper in a non-toxic form.[13]
Experimental Protocols for Studying Penicillamine-Copper Chelation
A variety of analytical techniques are employed to study the interaction between penicillamine and copper, both in vitro and in vivo.
Spectroscopic Methods
-
UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the formation of the penicillamine-copper complex, which exhibits a characteristic absorption spectrum.[14][15] The appearance of a band around 520 nm is indicative of the formation of the purple mixed-valence cluster.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies have been instrumental in monitoring the coordination of penicillamine to Cu(I) and the formation of the cluster species under various conditions.[16]
X-ray Crystallography
X-ray crystallography has been pivotal in elucidating the precise three-dimensional structure of the penicillamine-copper cluster, providing invaluable insights into its complex coordination chemistry.[6][7][8]
In Vitro Chelation Assays
Methodology based on bathocuproinedisulfonic acid disodium salt (BCS) can be used to assess the chelation of both cuprous and cupric ions at physiologically relevant pH levels.[5] This allows for the comparison of the relative affinities of different chelating agents for copper.
Clinical Considerations: Dosing, Administration, and Monitoring
The clinical application of penicillamine requires careful management to maximize its therapeutic benefit while minimizing potential adverse effects.
Dosing and Administration
Penicillamine is administered orally, and it is recommended to be taken on an empty stomach to ensure maximum absorption.[1] The dosage is individualized based on the patient's age, weight, and clinical response.
| Patient Group | Initial Dosage | Maintenance Dosage |
| Adults | 250 mg four times daily | 750-1500 mg/day in divided doses |
| Children (>6 months) | 250 mg daily | 20 mg/kg/day in divided doses |
Dosage information is for illustrative purposes and should be determined by a qualified healthcare professional.[4][17][18]
Therapeutic Monitoring
Regular monitoring is essential to ensure the effectiveness of penicillamine therapy and to avoid overtreatment, which can lead to copper deficiency. Key monitoring parameters include:
-
24-hour urinary copper excretion: This is a primary indicator of the drug's efficacy in removing copper.[2][19][20]
-
Serum free copper and ceruloplasmin levels: These measurements help in assessing the body's copper status.[19][21]
The goal of maintenance therapy is to maintain a serum free copper level of less than 10 μg/dL.[4]
Conclusion
Penicillamine's mechanism of action in copper chelation is a sophisticated interplay of redox chemistry and coordination, culminating in the formation of a unique and stable mixed-valence copper-penicillamine cluster. This complex is readily excreted, providing an effective means of reducing the toxic copper burden in patients with Wilson's disease. A thorough understanding of this mechanism, from the molecular level to its clinical application, is paramount for the continued development of improved chelation therapies and for optimizing the management of this debilitating genetic disorder.
References
-
Penicillamine. [Updated 2023 Jul 7]. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
- Sakurai H, et al. 1H NMR studies of the reactions of copper(I) and copper(II) with D-penicillamine and glutathione. J Inorg Biochem. 1999;75(2):117-21.
-
Penicillamine (Oral Route) Proper Use. Mayo Clinic. Available from: [Link]
-
Penicillamine Monograph for Professionals. Drugs.com. Available from: [Link]
-
What is the dosing for Penicillamine (Penicillamine) in the treatment of hypercupremia (elevated copper levels)? Dr.Oracle. Available from: [Link]
-
Solid State Synthesis and Characterization of Copper Penicillamine Complexes. ResearchGate. Available from: [Link]
- Birker PJ, Freeman HC. Structure, properties, and function of a copper(I)-copper(II) complex of D-penicillamine: pentathallium(I) .mu.8-chloro-dodeca(D-penicillaminato)octacuprate(I)hexacuprate(II)
- P21 Monitoring maintenance therapy with D-Penicillamine for Wilson’s Disease: lessons from screening for a randomized trial. Gut. 2023;72(Suppl 1):A13.
-
Cuprimine, Depen (penicillamine) dosing, indications, interactions, adverse effects, and more. Medscape. Available from: [Link]
- Osterberg R, Ligaarden R, Persson D. Copper(I) complexes of penicillamine and glutathione. J Inorg Biochem. 1979;10(4):341-55.
- Birker PJ, Freeman HC. Structure, properties, and function of a copper(I)-copper(II) complex of D-penicillamine. J Am Chem Soc. 1977;99(21):6890-9.
- Birker PJ, Freeman HC. Metal-binding in chelation therapy: X-ray crystal structure of a copper(I)–copper(II) complex of D-penicillamine. J Chem Soc, Chem Commun. 1976;(9):312-3.
- Solid-state synthesis and characterization of copper–penicillamine complexes. Inorganic and Nano-Metal Chemistry. 2017;47(6):859-64.
- Wright JR, Frieden E. Properties of the red - violet complex of copper and penicillamine and further insight into its formation reaction. Bioinorg Chem. 1975;4(2):163-75.
- Birker PJ, Freeman HC. Metal-Binding in Chelation Therapy : X-Ray Crystal Structure of a Copper( I)-Copper(II) Complex of D-Penicillarnine. J Chem Soc, Chem Commun. 1976;(9):312-3.
-
(A) Chemical structures of Trientine (TETA), D-penicillamine (D-pen), and tetrathiomolybdate (TM) and (B) their Cu complexes. ResearchGate. Available from: [Link]
- Członkowska A, et al. Clinical management of Wilson disease. Ann Transl Med. 2019;7(Suppl 2):S66.
- Van den Hamer CJ, et al. Wilson's disease: assessment of D-penicillamine treatment. Arch Dis Child. 1985;60(7):642-5.
- Harris WR, et al. Formation constants of copper(i) complexes with cysteine, penicillamine and glutathione: implications for copper speciation in the human eye. Dalton Trans. 2015;44(45):19598-607.
-
Monitoring Your Treatment. Wilson Disease Association. Available from: [Link]
- Update on the clinical management of Wilson's disease.
- Skrott Z, et al. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. J Inorg Biochem. 2013;127:138-44.
- Darwish IA, et al. Spectrophotometric Determination of Captopril and Penicillamine through the Use of Ligand Exchange Complexation Reactions. Iran J Pharm Res. 2011;10(1):69-78.
- Laurie SH, et al. The formation and nature of the mixed valence copper-D-penicillamine-chloride cluster in aqueous solution and its relevance to the treatment of Wilson's disease. Inorg Chim Acta. 1985;107(1):L5-8.
- d-Penicillamine Tripodal Derivatives as Efficient Copper(I)
- Roul AK, Patnaik RK. Stability of Complexes of Penicillamine with Beryllium-, Copper-, Nickel-, Zinc-, Cadmium- and Lead(n). J Indian Chem Soc. 1992;69:327-8.
- Birker PJ, Freeman HC. Copper(II) Complex of D-Penicillamine. J Am Chem Soc. 1977;99(21):6890-9.
- Stability Constant of Complex. Int J Multidiscip Res Sci Eng. 2017;5(3):1-6.
- Al-Abdullah E, et al. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Free Radic Biol Med. 2007;43(9):1271-8.
- Poulsen JB, et al. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans.
- Copper Chelation by Penicillamine Protects Against Doxorubicin-Induced Cardiomyopathy by Suppressing FDX1-Mediated Cuproptosis. Cardiovasc Toxicol. 2024;24(1):1-16.
- Solid-state synthesis and characterization of copper–penicillamine complexes. Taylor & Francis Online. 2016 Jul 9.
- The Coordination Chemistry of L-Cysteine and D-Penicillamine. In: Metal Ions in Biological Systems. CRC Press; 1979.
-
Copper nanoclusters stabilized by D-penicillamine for ultrasensitive and visual detection of oxytetracycline. ResearchGate. Available from: [Link]
- D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. Int J Mol Sci. 2023;24(13):10943.
- D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster. Redox Rep. 2016;21(3):121-8.
- McArdle HJ, et al. The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy. J Lab Clin Med. 1992;119(6):744-50.
- Martins da Costa C, et al. Value of urinary copper excretion after penicillamine challenge in the diagnosis of Wilson's disease.
- Marecek Z, et al. The effect of long term treatment with penicillamine on the copper content in the liver in patients with Wilson's disease. Acta Hepatogastroenterol (Stuttg). 1975;22(5):292-6.
- The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease.
- Klos A, et al. [Effect of penicillamine therapy on the concentration of zinc, copper, iron, calcium and magnesium in the serum and their excretion in urine]. Z Gesamte Inn Med. 1988;43(20):578-80.
- Histatin 8 Interactions with Copper, Zinc, and Nickel Ions, and Its Antimicrobial Profile in Relation to Histatin 5. Int J Mol Sci. 2023;24(13):10943.
- Chen DB, et al. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice. PLoS One. 2015;10(5):e0128295.
Sources
- 1. drugs.com [drugs.com]
- 2. Clinical management of Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-binding in chelation therapy: X-ray crystal structure of a copper(I)–copper(II) complex of D-penicillamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Metal-binding in chelation therapy: X-ray crystal structure of a copper(I)–copper(II) complex of D-penicillamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The formation and nature of the mixed valence copper-D-penicillamine-chloride cluster in aqueous solution and its relevance to the treatment of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper(I) complexes of penicillamine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmrset.com [ijmrset.com]
- 12. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Spectrophotometric Determination of Captopril and Penicillamine through the Use of Ligand Exchange Complexation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H NMR studies of the reactions of copper(I) and copper(II) with D-penicillamine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Penicillamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Cuprimine, Depen (penicillamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. gut.bmj.com [gut.bmj.com]
- 20. Monitoring Your Treatment - Wilson Disease Association [wilsondisease.org]
- 21. tandfonline.com [tandfonline.com]
